1-butyl-1H-pyrazole-4-carbaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis and Antimicrobial Activity : A study focused on synthesizing heteroaryl pyrazole derivatives, including 1-phenyl-3-(pyridine-3-yl)-1H-pyrazole-4-carbaldehyde, and their reactions with chitosan to form Schiff bases. These compounds exhibited antimicrobial activity against various bacterial and fungal strains (Hamed et al., 2020).
Antioxidant and Anti-inflammatory Properties : Another research synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated them for antioxidant and anti-inflammatory activities. Some derivatives showed significant antioxidant potency and anti-inflammatory activity (Sudha et al., 2021).
Chemical Reactions and Processes
Formation of 2-(Pyrazol-4-yl)-1,3-oxaselenolanes : A study described the reaction of pyrazole carbaldehydes with 2-selanyl-1-ethanol to form 2-(pyrazol-4-yl)-1,3-oxaselenolanes. The structural confirmation of these novel compounds was achieved through various spectroscopic methods (Papernaya et al., 2015).
Pyrazole Analogues for Anticonvulsant and Analgesic Studies : Research involved synthesizing new compounds from 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and testing them for anticonvulsant and analgesic activities. Several compounds exhibited potent activity without toxicity (Viveka et al., 2015).
Advanced Synthesis Techniques
Sonogashira-Type Reactions : A study utilized 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type cross-coupling reactions to create 1-phenylpyrazolo[4,3-c]pyridines. The process involved microwave assistance and silver-triflate-catalysed regioselective cyclisation (Vilkauskaitė et al., 2011).
Microwave-Assisted Synthesis for Anti-Inflammatory and Analgesic Activities : This research synthesized a series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde and evaluated their activities. The synthesis was achieved using microwave-assisted techniques (Selvam et al., 2011).
Novel Chemical Synthesis
Chemoselective Synthesis with Cesium and Copper : A study presented the microwave-assisted synthesis of new 5-alkylamino-pyrazole-4-carbaldehydes, utilizing the cesium effect for nucleophilic substitution and copper(I) catalysis (Orrego-Hernández et al., 2015).
Ultrasound-Assisted Synthesis and Biological Investigations : This research synthesized new quinolinyl chalcones containing a pyrazole group through ultrasound-assisted Claisen–Schmidt condensation. These compounds showed antimicrobial and antioxidant properties (Prasath et al., 2015).
Structural and Spectroscopic Analysis
Crystal Structure Analysis : A study determined the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a versatile intermediate for synthesizing new pyrazole derivatives (Xu & Shi, 2011).
Conventional and Microwave Synthesis Comparison : This research compared conventional and microwave synthesis methods for phenyl-1H-pyrazoles and their carboxylic acid derivatives. Microwave-Assisted Organic Synthesis (MAOS) showed improved yield and reduced reaction time (Machado et al., 2021).
Optical and Electronic Properties
Solid State Emissive NLOphores with TICT Characteristics : A study synthesized pyrazole-based derivatives with large stokes shifts and examined their solid-state emissions and hyperpolarizability. These compounds showed high first hyperpolarizability, indicating their potential in nonlinear optics (Lanke & Sekar, 2016).
Synthesis and Properties of Pyrazole-4-Carbaldehyde Oximes : This research focused on synthesizing 1-alkyl-1H-pyrazole-4-carbaldehyde oximes and their conversion to nitriles, revealing insights into their structural properties (Attaryan et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-butylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-3-4-10-6-8(7-11)5-9-10/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLOLEILTXRKBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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